N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-7-4-8-13(9-12)18-14(21)10-23-16-20-19-15(22-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPPEFYGVDLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, identified by CAS number 332101-20-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure includes:
- A chlorophenyl group,
- A thioacetamide linkage,
- A phenyl substituent on the oxadiazole ring.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their activity against human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. Notably:
- Compound 4h exhibited an IC50 value of less than 0.14 μM against A549 cells, indicating high potency .
- Other derivatives showed IC50 values ranging from 1.59 to 7.48 μM against the same cell line, suggesting a selective cytotoxic profile .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Enzymes : Compounds have been shown to inhibit matrix metalloproteinase 9 (MMP-9), an enzyme involved in cancer metastasis .
- Induction of Apoptosis : Activation of caspase pathways is critical in programmed cell death. While some compounds activated caspase-3 to a limited extent compared to the standard drug cisplatin, they still demonstrated potential for inducing apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in cancer cells, further contributing to their antiproliferative effects .
Comparative Data Table
The following table summarizes the anticancer activity of various oxadiazole derivatives compared with this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | <0.14 | Apoptosis induction |
| Compound 4f | A549 | 1.59 | MMP-9 inhibition |
| Compound 4h | C6 | 8.16 | Caspase activation |
| Compound 4k | L929 | 7.48 | Cell cycle arrest |
Case Studies
Several case studies have been reported regarding the synthesis and evaluation of oxadiazole derivatives:
- Study on Synthesis and Anticancer Activity : A recent study synthesized new derivatives and evaluated their activity against multiple cancer cell lines using the MTT assay. The findings indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that the presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing anticancer activity through improved interaction with cellular targets .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is , with a molecular weight of 401.91 g/mol. The compound features a chlorophenyl group and an oxadiazole moiety, which contribute to its biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown significant activity against various cancer cell lines.
Case Studies and Findings
- In vitro Anticancer Screening :
- A study evaluated several derivatives of oxadiazoles for their anticancer properties against a panel of 58 human cancer cell lines. The compound exhibited IC50 values lower than 1 µM against several lines, indicating potent anticancer activity .
- Specifically, N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide demonstrated high efficacy against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition rates exceeding 80% .
| Compound | Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| This compound | MDA-MB-468 (Breast Cancer) | 0.42 | 90.47 |
| N-(4-Chloro-benzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amines | HCT116 (Colon Cancer) | 0.67 | 84.32 |
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has garnered attention in recent years. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities.
Findings on Antimicrobial Activity
A study published in PMC evaluated various oxadiazole derivatives for their antimicrobial properties. The compound showed promising results against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective inhibition |
Biochemical Pathways
Research indicates that compounds with the oxadiazole structure can inhibit P-glycoprotein (P-gp), an important factor in drug resistance in cancer therapy . By inhibiting P-gp and other targets like EGFR and IL-6 pathways, these compounds can enhance the efficacy of existing chemotherapeutics.
Comparison with Similar Compounds
Antiproliferative Activity
- Compound 154 (4-chlorophenyl analog): IC50 = 3.8 μM against A549 lung cancer cells; selectivity attributed to halogen substituents and electron-donating groups (EDGs) .
- Indole-based analogs (e.g., 2a): IC50 = 8–12 μM against MCF-7 cells; indole moiety enhances DNA intercalation .
- 3-Chlorophenyl parent compound : Moderate activity (IC50 ~15–20 μM), suggesting halogen position critically impacts potency .
Antimicrobial Activity
- Morpholinylphenyl derivatives : MIC = 8–16 μg/mL against S. aureus; morpholine improves solubility and target binding .
- Bromobenzofuran analogs (e.g., 5d): Exhibit broad-spectrum antifungal activity (MIC = 4–8 μg/mL) due to benzofuran’s planar structure .
Structure-Activity Relationship (SAR) Insights
Halogen Substituents :
- Chlorine or bromine at the para-position of the phenyl ring enhances cytotoxicity and selectivity .
- Meta-substitution (e.g., 3-Cl) reduces potency compared to para-substitution .
Heteroaryl Modifications :
- Replacing phenyl with benzothiazole or benzofuran increases π-stacking and hydrophobic interactions .
- Indole derivatives show improved DNA-binding via intercalation .
Bioisosteric Effects :
Q & A
Q. Key Variables :
- Solvent choice (DMF enhances nucleophilicity of thiols).
- Stoichiometric ratios (equimolar thiol and chloroacetamide derivatives).
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.05 for C₁₆H₁₂ClN₃O₂S) .
- FTIR : Identify C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
Validation : Cross-reference spectral data with computational tools (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (50–90°C), solvent polarity (DMF vs. THF), and reaction time (4–12 hours) .
- Byproduct Mitigation : Monitor intermediates via TLC to detect premature cyclization or hydrolysis. For example, over-refluxing may degrade the oxadiazole ring .
- Catalyst Screening : Test bases (K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .
Case Study : A 72% yield was achieved using K₂CO₃ in acetone at 70°C for 8 hours .
Advanced: How to resolve contradictory bioactivity data across assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays (MTT) to rule out cytotoxicity-driven false positives .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities like unreacted thiols may skew results .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Example : A 10% impurity in batch A reduced IC₅₀ by 40% compared to batch B (HPLC-confirmed purity) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Core Modifications :
Modification Biological Impact Reference Oxadiazole → Thiadiazole Reduced antifungal activity 3-Chlorophenyl → 4-Hydroxyphenyl Enhanced anticancer potency (p53 activation) -
In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR kinase. Focus on hydrophobic interactions with the chlorophenyl group .
Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Advanced: How to investigate the compound’s mechanism of action in enzymatic pathways?
Methodological Answer:
Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity) to measure Ki values .
Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of the thioether-oxadiazole interaction .
Metabolomic Profiling : Track downstream metabolites via LC-MS in treated cell lines to identify disrupted pathways (e.g., ROS accumulation) .
Critical Step : Validate findings with knockout models (e.g., CRISPR-Cas9 EGFR deletion) to confirm target specificity .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- Thermal Analysis (TGA/DSC) : Determine decomposition temperature (>200°C indicates solid-state stability) .
- pH-Dependent Hydrolysis : Incubate in PBS (pH 2–9) at 37°C for 24 hours; monitor via HPLC for degradation products (e.g., free thiol or acetamide hydrolysis) .
- Light Sensitivity : Expose to UV-Vis (254 nm) for 48 hours; quantify photodegradation using absorbance spectra .
Recommendation : Formulate as lyophilized powder for long-term storage if hydrolytically unstable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
